molecular formula C12H15NO B11904936 1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one

1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B11904936
M. Wt: 189.25 g/mol
InChI Key: TXBLEGKARLIRFZ-UHFFFAOYSA-N
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Description

1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one can be achieved through various methods, including:

    Pictet-Spengler Reaction: This involves the condensation of an aldehyde with an amine to form the isoquinoline core.

    Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamine derivatives.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. These methods often include:

    Catalytic Hydrogenation: To reduce any unsaturated bonds.

    Recrystallization: To purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated isoquinoline derivatives.

    Substitution: Formation of halogenated isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for various therapeutic areas.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one
  • 1-Ethyl-1,2-dihydroisoquinolin-3(4H)-one
  • 1-Propyl-1,2-dihydroisoquinolin-3(4H)-one

Uniqueness

1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups may affect its solubility, stability, and interaction with biological targets compared to other isoquinoline derivatives.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-ethyl-1-methyl-2,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C12H15NO/c1-3-12(2)10-7-5-4-6-9(10)8-11(14)13-12/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

TXBLEGKARLIRFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2CC(=O)N1)C

Origin of Product

United States

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